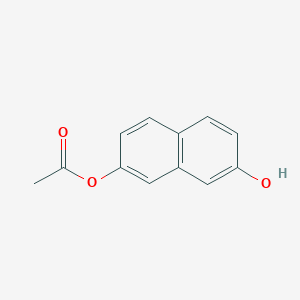
7-Hydroxynaphthalen-2-yl acetate
Descripción general
Descripción
7-Hydroxynaphthalen-2-yl acetate is a chemical compound with the molecular formula C12H10O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a hydroxyl group at the 7th position and an acetate group at the 2nd position . Further structural characterization can be performed using techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques .Aplicaciones Científicas De Investigación
7-Hydroxynaphthalen-2-yl acetate has been studied extensively in scientific research. It has been found to be a potential inhibitor of cancer cell growth, a potential anti-inflammatory agent, and a potential therapeutic agent for neurodegenerative diseases. This compound has also been studied in the fields of pharmacology, toxicology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 7-Hydroxynaphthalen-2-yl acetate is not fully understood. However, it is thought to interact with various cellular components, such as enzymes and receptors, to exert its effects. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This compound is also thought to interact with other cellular components, such as ion channels, to exert its effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to act as an anti-inflammatory agent, to reduce the production of inflammatory molecules, to modulate the activity of ion channels, and to act as a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Hydroxynaphthalen-2-yl acetate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with. It is also relatively stable, which makes it suitable for long-term storage and use in experiments. However, this compound also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is relatively expensive, which can limit its use in experiments.
Direcciones Futuras
Given its potential applications in various scientific fields, there are many potential future directions for 7-Hydroxynaphthalen-2-yl acetate research. These include further study of its mechanism of action, its potential therapeutic applications, its interactions with other cellular components, and its potential as an anti-inflammatory agent. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production. Finally, further research into the potential toxicological effects of this compound could help to ensure its safe use in scientific applications.
Safety and Hazards
7-Hydroxynaphthalen-2-yl acetate is classified under GHS07 for safety. It may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of ingestion or inhalation, medical attention should be sought immediately .
Propiedades
IUPAC Name |
(7-hydroxynaphthalen-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-5-3-9-2-4-11(14)6-10(9)7-12/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWKBQBXLRPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC(=C2)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



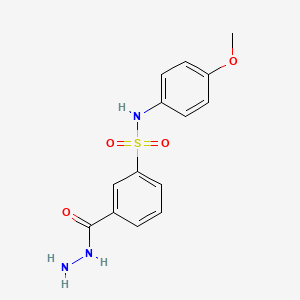
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3378679.png)
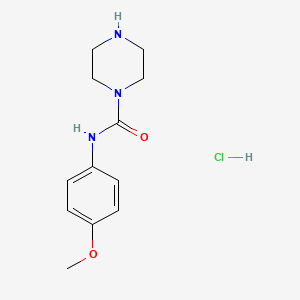
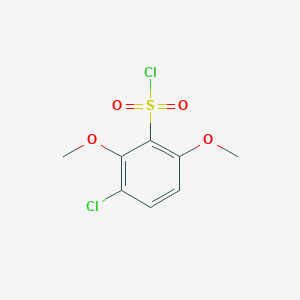

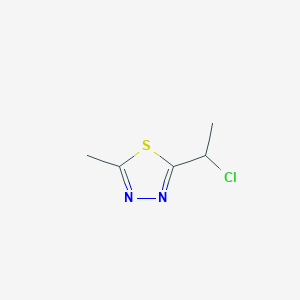
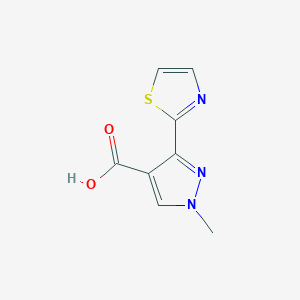
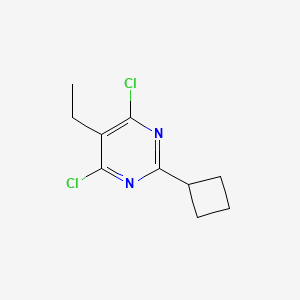

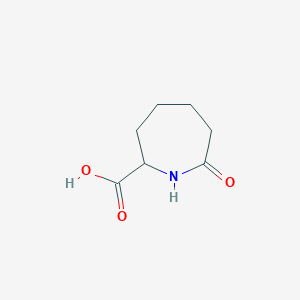
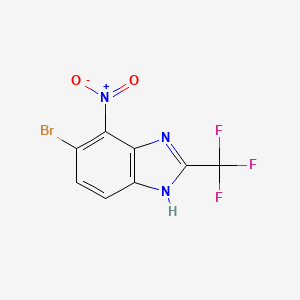
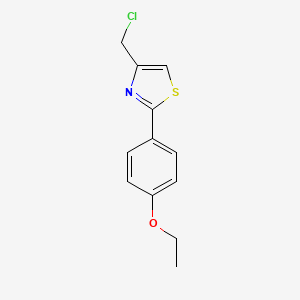

![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)